molecular formula C16H24N2O2 B11526427 N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)benzamide

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No.: B11526427
M. Wt: 276.37 g/mol
InChI Key: CLVYZUDDADZKSG-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)benzamide is an organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a piperidine ring substituted with a hydroxy group and a benzamide moiety, making it a versatile molecule for scientific research and industrial applications.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)benzamide

InChI

InChI=1S/C16H24N2O2/c1-15(2)10-13(11-16(3,4)18(15)20)17-14(19)12-8-6-5-7-9-12/h5-9,13,20H,10-11H2,1-4H3,(H,17,19)

InChI Key

CLVYZUDDADZKSG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a multi-step process that includes the preparation of 1-hydroxy-2,2,6,6-tetramethylpiperidine, followed by its reaction with benzoyl chloride. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and free radical scavenger.

    Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related diseases.

    Industry: Utilized as a stabilizer in polymer production to prevent degradation.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. The hydroxy group on the piperidine ring plays a crucial role in neutralizing free radicals, thereby protecting cells from oxidative damage. This compound also interacts with various molecular targets and pathways involved in oxidative stress response.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-2,2,6,6-tetramethylpiperidine: A precursor and structurally similar compound with similar antioxidant properties.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its ability to scavenge ROS and alleviate oxidative stress.

    N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another derivative with applications in polymer chemistry.

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